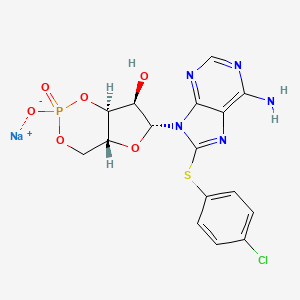

8-CPT-Cyclic AMP sodium

説明

特性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFVHMIFGLKQL-DNBRLMRSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93882-12-3 | |

| Record name | Adenosine, 8-((4-chlorophenyl)thio)-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093882123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-CPT-cAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP) is a widely utilized cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). As a lipophilic derivative, it readily crosses cell membranes to mimic the effects of endogenous cAMP. This technical guide provides a comprehensive overview of the mechanism of action of 8-CPT-cAMP, detailing its primary molecular targets, downstream signaling cascades, and its utility as a research tool. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways to facilitate a thorough understanding for professionals in the field.

Core Mechanism of Action: Dual Activation of PKA and Epac

The principal mechanism of action of 8-CPT-cAMP involves the direct activation of the two major intracellular receptors for cAMP: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Unlike more recently developed selective analogs, 8-CPT-cAMP is a non-selective agonist and activates both effector pathways.[1][2] This dual activity is a critical consideration in experimental design and data interpretation.

Activation of Protein Kinase A (PKA)

The canonical cAMP signaling pathway proceeds through the activation of PKA, a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1] These active catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.[3] 8-CPT-cAMP mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, causing the release of the active catalytic subunits.[1] It has been noted to display some selectivity for the 'Site B' of the type II PKA regulatory subunit.[1]

Activation of Exchange Protein Directly Activated by cAMP (Epac)

Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[4] Upon binding of cAMP, Epac undergoes a conformational change that exposes its catalytic domain, allowing it to interact with and promote the exchange of GDP for GTP on Rap1, thereby activating it.[5] Activated, GTP-bound Rap1 then engages various downstream effectors to regulate a wide range of cellular processes, including cell adhesion, secretion, and gene expression.[6] 8-CPT-cAMP directly binds to the cyclic nucleotide-binding domain of Epac, inducing its GEF activity and subsequent activation of Rap1.[7]

Quantitative Data

Table 1: Potency of 8-CPT-cAMP and Selective Analogs on PKA and Epac

| Compound | Primary Target(s) | Parameter | Value | Notes |

| 8-CPT-cAMP | PKA and Epac | - | Full agonist for both | Activates both PKA and Epac, making it a non-selective tool.[8] |

| Sp-8-CPT-cAMPS | PKA | EC₅₀ (PKA RIα) | 342 nM | A potent and selective PKA activator.[1] |

| EC₅₀ (PKA RIIβ) | 96 nM | |||

| 6-Bnz-cAMP | PKA | EC₅₀ | ~0.5 pM | A highly potent and selective PKA activator.[9] |

| 8-pCPT-2'-O-Me-cAMP | Epac | EC₅₀ (Epac1) | ~2.2 µM | A widely used selective activator of Epac.[10] |

Table 2: Off-Target Effects of 8-CPT-cAMP on Phosphodiesterases (PDEs)

| PDE Isoform | Parameter | Value | Reference |

| PDE VA (cGMP-specific) | IC₅₀ | 0.9 µM | [11] |

| PDE III (cGMP-inhibited) | IC₅₀ | 24 µM | [11] |

| PDE IV (cAMP-specific) | IC₅₀ | 25 µM | [11] |

Note: The inhibition of PDEs can potentiate the effects of 8-CPT-cAMP by preventing its degradation and potentially increasing endogenous cAMP levels.

Signaling Pathways

The dual activation of PKA and Epac by 8-CPT-cAMP initiates two distinct, yet potentially interacting, signaling cascades.

PKA-Mediated Signaling Pathway

Upon activation by 8-CPT-cAMP, the catalytic subunits of PKA phosphorylate a broad range of substrates. A key downstream effector is the transcription factor cAMP Response Element-Binding protein (CREB). PKA-mediated phosphorylation of CREB at Serine 133 allows it to recruit transcriptional co-activators, leading to the expression of genes containing cAMP response elements (CREs) in their promoters. This pathway is fundamental to cAMP-regulated gene expression.[12]

Epac-Mediated Signaling Pathway

Activation of Epac by 8-CPT-cAMP leads to the activation of Rap1. GTP-bound Rap1 can then interact with a variety of downstream effectors, including phospholipase C (PLC), which can lead to increases in intracellular calcium, and guanine nucleotide exchange factors for other small GTPases like Rac1.[5][6] This pathway is involved in processes such as cell adhesion, secretion, and the regulation of ion channels.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activation of PKA and Epac by 8-CPT-cAMP.

In Vitro PKA Kinase Activity Assay (Radioactive)

This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate.[1]

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

8-CPT-cAMP

-

Phosphocellulose paper (e.g., P81)

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing kinase buffer, the PKA substrate peptide (e.g., 100 µM), and the desired concentration of 8-CPT-cAMP.

-

Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP (final ATP concentration typically 10-100 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper square.

-

Wash the phosphocellulose paper squares extensively (3-4 times) with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the paper.

-

Transfer the dried paper squares to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.

Rap1 Activation Pull-Down Assay

This assay measures the activation of Epac by quantifying the amount of its immediate downstream target, Rap1, in its active GTP-bound state.[13]

Materials:

-

Cultured cells of interest

-

8-CPT-cAMP

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)

-

RalGDS-RBD (Rap1 binding domain) agarose (B213101) beads

-

Primary antibody against Rap1

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to the desired confluency and treat with 8-CPT-cAMP for the desired time. Include appropriate vehicle controls.

-

Lyse the cells with ice-cold Lysis/Binding/Wash Buffer.

-

Clarify the lysates by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).

-

Normalize the protein concentration of all lysates. Reserve a small aliquot of each lysate to determine total Rap1 levels (input control).

-

To the normalized lysates, add RalGDS-RBD agarose beads and incubate at 4°C for 1 hour with gentle rotation.

-

Pellet the beads by centrifugation and wash them three times with Lysis/Binding/Wash Buffer.

-

After the final wash, resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the eluted proteins and the total lysate aliquots by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using a primary antibody against Rap1, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using chemiluminescence. The amount of Rap1 pulled down by the RalGDS-RBD beads corresponds to the amount of active, GTP-bound Rap1.

Conclusion

8-CPT-cAMP is a valuable pharmacological tool for studying cAMP-mediated signaling. Its key feature is its ability to activate both PKA and Epac, the two primary downstream effectors of cAMP. This non-selective action necessitates careful experimental design, often involving the use of more selective analogs or specific inhibitors to dissect the relative contributions of the PKA and Epac pathways to a given cellular response. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective and informed use of 8-CPT-cAMP in advancing our understanding of the multifaceted roles of cAMP signaling in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 8-CPT-cAMP Signaling Pathway in Neurons

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that governs a vast array of physiological processes in the nervous system, from synaptic transmission and plasticity to neuronal survival and differentiation.[1][2][3] 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) and its derivatives are potent, membrane-permeable, and phosphodiesterase-resistant cAMP analogs that serve as invaluable tools for dissecting this critical signaling network.[1][4] This guide provides a detailed examination of the 8-CPT-cAMP signaling pathway in neurons, focusing on its core mechanisms, downstream effectors, and functional consequences. It includes structured quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development efforts.

Core Signaling Mechanisms of 8-CPT-cAMP

Intracellularly, the effects of cAMP are primarily mediated by two distinct classes of effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac) .[1][5] 8-CPT-cAMP and its related analogs are widely used to selectively or jointly activate these pathways, allowing for precise investigation of their respective roles.[5][6]

-

PKA-Dependent Pathway: The canonical cAMP pathway involves the activation of PKA. PKA exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[4][7] The binding of cAMP analogs like Sp-8-CPT-cAMPS to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1][4][8] These active subunits then phosphorylate a multitude of substrate proteins on specific serine and threonine residues, modulating their activity and initiating downstream cellular responses.[1][4][7]

-

Epac-Dependent Pathway: Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[5][6][9] Upon binding of cAMP analogs, such as 8-pCPT-2'-O-Me-cAMP, Epac undergoes a conformational change that unmasks its catalytic GEF domain.[10][11] This allows Epac to promote the exchange of GDP for GTP on Rap proteins, converting them to their active, GTP-bound state.[5] Active Rap1 can then engage a variety of downstream effectors, including phospholipases and MAP kinases, to regulate processes like neurite outgrowth and cell adhesion.[9][11]

The following diagram illustrates the dual signaling cascades initiated by 8-CPT-cAMP in neurons.

Quantitative Data: Potency and Application

The selection of a specific cAMP analog is critical for distinguishing the roles of PKA and Epac. The following tables summarize key quantitative data regarding the potency of different analogs and their typical working concentrations in neuronal studies.

Table 1: Activation Constants (Ka) of cAMP Analogs for PKA and Epac

| Compound | Target | Ka (µM) | Selectivity |

|---|---|---|---|

| Sp-8-CPT-cAMPS | PKA I | 0.13[12] | PKA-selective |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2[11] | Epac-selective |

| 8-Br-cAMP | PKA / Epac | - | Non-selective |

| 8-CPT-cAMP | PKA / Epac | - | Non-selective |

Table 2: Exemplary Concentrations of 8-CPT-cAMP Analogs in Neuronal Research

| Compound | Cell/Tissue Type | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Sp-8-CPT-cAMPS | Cultured Cells | 50 µM | PKA activation (pCREB) | [7] |

| 8-CPT-cAMP | Crayfish Neuromuscular Junction | 50 µM | Enhancement of excitatory junctional potentials (EJPs) | [13] |

| 8-CPT-cAMP | Retinal Ganglion Cells | - | Potentiated CNTF-induced axonal regeneration | [14] |

| 8-CPT-cAMP | Cerebellar Granule Neurons | 30 µM | Phosphorylation and inactivation of GSK-3β | [15] |

| 8-pCPT-2'-O-Me-cAMP | Glioblastoma Cells | 5 µM | Effective Epac activation | [16] |

| 8-pCPT-2'-O-Me-cAMP | Hippocampal Cultures | 10 µM | Induction of multiple axons via Epac activation |[17] |

Role in Key Neuronal Functions

The 8-CPT-cAMP pathway is integral to several fundamental neuronal processes.

-

Synaptic Plasticity: The cAMP pathway is a primary mediator of long-term potentiation (LTP) at hippocampal mossy fiber synapses.[18] Application of cAMP analogs like Sp-8-CPT-cAMPS can elicit a sustained increase in the probability of neurotransmitter release.[18] This is largely a PKA-dependent process, involving the phosphorylation of presynaptic proteins that regulate the synaptic vesicle cycle.[18]

-

Axon Guidance and Neurite Outgrowth: The cAMP pathway plays a dual role in axon guidance, where the outcome is determined by the balance between PKA and Epac signaling.[19] In embryonic dorsal root ganglion (DRG) neurons, Epac activation mediates growth cone attraction.[19] Conversely, in postnatal neurons where basal cAMP levels are lower, the same guidance cues can trigger a PKA-mediated repulsive response.[19] Furthermore, Epac activation has been shown to promote the formation of multiple axons in cultured hippocampal neurons.[17]

-

Neuronal Survival and Apoptosis: The cAMP/PKA pathway generally promotes neuronal survival. In cerebellar granule neurons, activation of this pathway by 8-CPT-cAMP leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic kinase.[15] In contrast, under certain conditions, sustained Epac activation can induce apoptosis in cortical neurons through a p38 MAPK-dependent mechanism.[10]

Detailed Experimental Protocols

Verifying the engagement of the PKA and Epac pathways is crucial for interpreting experimental results. Below are detailed protocols for assessing the activation of each branch.

Protocol 1: Assessing PKA Activation via Western Blotting of Phospho-CREB

This protocol measures PKA activation by detecting the phosphorylation of its well-characterized nuclear substrate, CREB, at the Serine-133 residue.[7]

A. Cell Culture and Treatment

-

Plate primary neurons or neuronal cell lines at an appropriate density and allow them to adhere and differentiate.

-

To reduce basal kinase activity, serum-starve the cells for 4-6 hours prior to treatment if compatible with the cell type.

-

Prepare a stock solution of a PKA-selective activator (e.g., 20 mM Sp-8-CPT-cAMPS in sterile water).[8]

-

Treat cells with the desired final concentration of the activator (e.g., 50 µM) for a specified time (e.g., 15-30 minutes).[7] Include an untreated or vehicle-treated sample as a negative control.

B. Cell Lysis and Protein Quantification

-

After treatment, place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

-

Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[7]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

-

Incubate on ice for 30 minutes, vortexing occasionally.[7]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[7][20]

C. SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[20]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[20]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB (Ser133).[8]

-

Separately, or after stripping, probe a membrane with an antibody for total CREB or a loading control (e.g., Actin, GAPDH) to ensure equal loading.[8]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Develop the blot using an enhanced chemiluminescent (ECL) substrate and image the bands.[20]

D. Data Analysis

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of the phospho-CREB band to the total CREB or loading control band for each sample.[20]

-

Compare the normalized values between treated and control groups to determine the fold-change in PKA activation.

Protocol 2: Measuring Epac Activation via Rap1-GTP Pull-Down Assay

This protocol quantifies Epac activity by isolating the active, GTP-bound form of its direct downstream target, Rap1.[12]

A. Cell Culture and Treatment

-

Culture and treat cells with an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) or the compound of interest for the desired time.

-

Include a negative (vehicle) control and a positive control (e.g., treating lysate with non-hydrolyzable GTPγS).[12]

B. Cell Lysis

-

After treatment, lyse cells on ice in a specialized lysis buffer (e.g., containing MgCl2, low detergent) designed to preserve GTP binding to small G-proteins.

-

Clarify lysates by centrifugation as described in Protocol 1.

-

Reserve a small aliquot of the total lysate from each sample to serve as an "input" control.

C. Pull-Down of GTP-Bound Rap1

-

The assay utilizes a protein domain that specifically binds to the active conformation of Rap1 (e.g., the RalGDS-RBD) which is conjugated to agarose (B213101) beads.

-

Incubate the clarified cell lysates with these affinity beads at 4°C with gentle rotation for 1-2 hours.[12]

-

Pellet the beads by centrifugation and wash them several times with ice-cold wash buffer to remove non-specifically bound proteins.[12]

D. Elution and Western Blotting

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling.[12][21]

-

Separate the eluted proteins by SDS-PAGE alongside the "input" lysate samples.

-

Transfer to a PVDF membrane and probe with a primary antibody against total Rap1.[12][21]

-

Proceed with secondary antibody incubation and ECL detection as previously described.

E. Data Analysis

-

Quantify the band intensity in the "pull-down" lanes, which represents the amount of active Rap1-GTP.

-

Quantify the band intensity in the "input" lanes to confirm that total Rap1 levels are consistent across samples.

-

Compare the pull-down signal between treated and control groups to determine the change in Epac activity.

Conclusion

8-CPT-cAMP and its analogs are powerful pharmacological tools that have been instrumental in defining the complex and often divergent roles of the PKA and Epac signaling pathways in neurons.[1] A thorough understanding of their mechanisms, combined with rigorous quantitative and protocol-driven approaches, is essential for researchers aiming to unravel the intricacies of cAMP signaling in neuronal health and disease. The continued application of these tools will undoubtedly facilitate the development of novel therapeutic strategies targeting this crucial signaling nexus for a range of neurological disorders.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cAMP Acts on Exchange Protein Activated by cAMP/cAMP-Regulated Guanine Nucleotide Exchange Protein to Regulate Transmitter Release at the Crayfish Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular mechanisms associated with spontaneous and ciliary neurotrophic factor-cAMP-induced survival and axonal regeneration of adult retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted activation of PKA and Epac promotes glioblastoma regression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exchange Protein Directly Activated by cAMP (EPAC) Regulates Neuronal Polarization through Rap1B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jneurosci.org [jneurosci.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-CPT-cAMP: Discovery, Development, and Application in Cellular Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) is a widely utilized cell-permeable analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Its development has been pivotal in dissecting the complex signaling networks governed by cAMP. Unlike the endogenous messenger, 8-CPT-cAMP exhibits modified properties, including increased lipophilicity for enhanced membrane permeability and altered affinity for cAMP-dependent effector proteins. This guide provides a comprehensive technical overview of 8-CPT-cAMP, focusing on its core mechanism of action, quantitative parameters, detailed experimental protocols, and the signaling pathways it modulates.

Initially, cAMP was understood to exert its effects primarily through the activation of cAMP-dependent Protein Kinase (PKA). However, the discovery of the Exchange protein directly activated by cAMP (Epac) revealed a parallel signaling axis. 8-CPT-cAMP has been instrumental in studying these pathways, although its characterization reveals a nuanced profile of activity. While often used to activate PKA, it is now understood that 8-CPT-cAMP is a non-selective activator of both PKA and Epac.[1] This dual activity necessitates careful experimental design and the use of more selective analogs to dissect the individual contributions of PKA and Epac to a given cellular response.

Furthermore, 8-CPT-cAMP has been shown to be a potent inhibitor of certain phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. Specifically, it can inhibit the cGMP-specific phosphodiesterase (PDE VA) with an IC50 of 0.9 µM, as well as PDE III and PDE IV with IC50 values of 24 µM and 25 µM, respectively.[2] This inhibition of PDEs can lead to an accumulation of endogenous cAMP and cGMP, which can indirectly influence signaling pathways and should be considered when interpreting experimental results.

This document serves as a technical resource for researchers employing 8-CPT-cAMP, providing the necessary data and protocols to utilize this tool effectively and interpret the resulting data with precision.

Core Mechanism of Action

The primary mechanism of action of 8-CPT-cAMP involves the direct binding to and activation of the two major intracellular cAMP sensors: PKA and Epac.

Activation of Protein Kinase A (PKA): The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[3][4] The binding of two cAMP molecules (or a cAMP analog like 8-CPT-cAMP) to each of the regulatory subunits induces a conformational change. This change leads to the dissociation of the active catalytic subunits.[4] The freed catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating their activity and initiating a cascade of cellular responses.[3]

Activation of Exchange protein directly activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[5] Upon binding of cAMP or 8-CPT-cAMP to the regulatory domain of Epac, a conformational change occurs that relieves autoinhibition and exposes the catalytic GEF domain.[6] Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and subsequent engagement with downstream effectors involved in processes such as cell adhesion, secretion, and gene expression.[5][7]

Quantitative Data Summary

| Compound | Primary Target(s) | PKA Activation (Ka/EC50, µM) | Epac Activation (EC50, µM) | PDE Resistance | Notes | Reference |

| 8-CPT-cAMP | PKA and Epac | Potent activator (specific Ka/EC50 not consistently reported in direct comparisons) | Activates Epac | Can be hydrolyzed by some PDEs | Also a potent inhibitor of PDE VA (IC50 = 0.9 µM) and inhibits PDE III and PDE IV. | [1][2] |

| Sp-8-CPT-cAMPS | PKA (selective) | PKA Type I: 0.13, PKA Type II: 1.1 | Not a primary activator | High | Phosphorothioate modification confers high PDE resistance. | [1][8] |

| 8-pCPT-2'-O-Me-cAMP | Epac (selective) | Weak activator | Epac1: ~2.2 | Not specified, but used in living cells | Widely used as a selective Epac activator. | [1][9][10] |

| cAMP (endogenous) | PKA and Epac | PKA I Holoenzyme (Kd): 2.9 | Epac1 (Kd): 2.8 | Low (rapidly hydrolyzed) | The natural second messenger. | [8] |

Signaling Pathways

The diagram below illustrates the canonical cAMP signaling pathway, highlighting the points of activation for PKA and Epac. 8-CPT-cAMP, as a non-selective analog, activates both branches of this pathway.

Experimental Protocols

Detailed methodologies for key experiments involving 8-CPT-cAMP are provided below. It is crucial to include appropriate controls, such as vehicle controls and, where possible, more selective PKA or Epac activators/inhibitors to dissect the specific pathways involved.

Protocol 1: In Vitro PKA Kinase Activity Assay

This protocol describes a method to quantify the enzymatic activity of PKA in response to activation by 8-CPT-cAMP using a colorimetric or radiometric assay format.[11][12]

Materials:

-

Purified PKA enzyme

-

8-CPT-cAMP

-

PKA-specific peptide substrate (e.g., Kemptide)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

PKA inhibitor (e.g., H-89) for negative control

-

Phosphocellulose paper or 96-well filter plates (for radiometric assay)

-

Phosphoric acid (for washing)

-

Scintillation counter or microplate reader

Procedure:

-

Prepare Reagents: Prepare a stock solution of 8-CPT-cAMP in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of concentrations.

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the kinase reaction buffer, purified PKA enzyme, and the PKA-specific peptide substrate.

-

Activator/Inhibitor Addition: Add the desired concentration of 8-CPT-cAMP or a vehicle control to the reaction mixture. For a negative control, pre-incubate the enzyme with a PKA inhibitor before adding the activator.

-

Initiate Kinase Reaction: Start the phosphorylation reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper or adding a stop solution.

-

Washing (Radiometric Assay): Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection:

-

Radiometric: Quantify the incorporated radioactivity using a scintillation counter.

-

Colorimetric/Fluorescent: Follow the manufacturer's instructions for the specific kit, which typically involves antibody-based detection of the phosphorylated substrate and measurement of absorbance or fluorescence.

-

-

Data Analysis: Calculate the PKA activity for each condition and plot a dose-response curve for 8-CPT-cAMP.

Protocol 2: Epac Activation Assay (Rap1 Pull-down)

This protocol measures the activation of Epac by quantifying the amount of active, GTP-bound Rap1 in cell lysates.[8][13]

Materials:

-

Cultured cells of interest

-

8-CPT-cAMP

-

Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control

-

Cell lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)

-

GST-RalGDS-RBD (Glutathione S-transferase fusion protein of the Ras-binding domain of RalGDS), which specifically binds to GTP-bound Rap1

-

Glutathione-sepharose beads

-

SDS-PAGE and Western blotting reagents

-

Anti-Rap1 antibody

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with varying concentrations of 8-CPT-cAMP, a vehicle control, or a positive control for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice with the lysis buffer.

-

Clarify Lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-down of Active Rap1: Incubate equal amounts of protein from each lysate with GST-RalGDS-RBD pre-coupled to glutathione-sepharose beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with an anti-Rap1 antibody to detect the amount of active Rap1 that was pulled down. Also, run a parallel blot with a fraction of the total cell lysate to determine the total Rap1 levels.

-

Data Analysis: Quantify the band intensities from the Western blot. Normalize the amount of pulled-down (active) Rap1 to the total Rap1 for each condition.

The following diagram illustrates a typical workflow for comparing the effects of different cAMP analogs on PKA and Epac activation.

Conclusion

8-CPT-cAMP remains a valuable tool for probing cAMP-mediated signaling. However, its non-selective nature towards PKA and Epac, coupled with its inhibitory effects on certain PDEs, necessitates a nuanced approach to experimental design and data interpretation. For studies aiming to dissect the specific roles of PKA or Epac, the use of highly selective analogs such as Sp-8-CPT-cAMPS for PKA and 8-pCPT-2'-O-Me-cAMP for Epac is strongly recommended. By understanding the quantitative parameters and employing rigorous experimental protocols as outlined in this guide, researchers can effectively leverage 8-CPT-cAMP to further unravel the complexities of cAMP signaling in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

The Role of 8-CPT-cAMP in PKA Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) is a widely utilized cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) for the experimental activation of Protein Kinase A (PKA). Its lipophilic nature allows it to readily cross cell membranes, providing a direct method to stimulate PKA-dependent signaling pathways, bypassing the need for upstream adenylyl cyclase activation. This guide provides a comprehensive technical overview of the mechanism of action of 8-CPT-cAMP, quantitative data on its efficacy and off-target effects, and detailed protocols for its application in key experimental assays.

Core Mechanism of Action

Protein Kinase A is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of endogenous cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which are then free to phosphorylate downstream substrate proteins on serine and threonine residues.

8-CPT-cAMP mimics the action of endogenous cAMP. It directly binds to the cyclic nucleotide-binding domains on the PKA regulatory subunits, causing the release and activation of the catalytic subunits. The key modifications to the cAMP structure, particularly the addition of the 8-chlorophenylthio group, confer increased lipophilicity for cell permeability. However, it is important to note that 8-CPT-cAMP is not entirely selective for PKA and can activate other cAMP effectors like the Exchange protein directly activated by cAMP (Epac) and inhibit certain phosphodiesterases (PDEs), which can influence the overall cellular response.

Signaling Pathway of PKA Activation by 8-CPT-cAMP

Caption: Canonical vs. 8-CPT-cAMP-mediated PKA activation.

Quantitative Data

The following tables summarize the available quantitative data for 8-CPT-cAMP in relation to PKA activation and its off-target effects. Direct, head-to-head comparisons of EC50 values for 8-CPT-cAMP on PKA activation are not widely available in the literature; therefore, effective concentrations from cellular assays are provided.

Table 1: PKA Activation by 8-CPT-cAMP

| Parameter | Value | Notes |

| EC50 (PKA Activation) | Data not widely reported | While a precise EC50 value is not consistently cited, it is a potent activator of PKA. |

| Effective Concentration | 30 - 300 µM | Dose-dependent stimulation of a CRE-Luciferase reporter in INS-1 cells.[1] |

| Typical Working Concentration | 100 - 200 µM | Commonly used concentration range in various cell-based assays. |

| Assay Kit Control Conc. | 100 µM (0.1 mM) | Used as a positive control in a commercial PKA Kinase Activity Assay Kit. |

| Binding Site Selectivity | Site B of RII | Displays selectivity for the B site of the type II PKA regulatory subunit.[2] |

Table 2: Off-Target Effects of 8-CPT-cAMP

| Target | IC50 (µM) | Notes |

| PDE VA (cGMP-specific) | 0.9 | Potent inhibitor. |

| PDE III (cGMP-inhibited) | 24 | Moderate inhibitor. |

| PDE IV (cAMP-specific) | 25 | Moderate inhibitor. |

| Epac1 Activation | ~30 (EC50) | Activates Epac1, another key cAMP effector.[3] |

Experimental Protocols

Detailed methodologies for key experiments involving 8-CPT-cAMP are provided below.

In Vitro PKA Kinase Activity Assay (Radioactive)

This assay directly measures the catalytic activity of PKA by quantifying the transfer of 32P from [γ-³²P]ATP to a specific peptide substrate.

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

[γ-³²P]ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

8-CPT-cAMP stock solution

-

P81 Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture in a microcentrifuge tube containing Kinase Buffer, PKA substrate peptide (e.g., 50-100 µM), and the desired concentration of 8-CPT-cAMP (e.g., 100 µM) or other activators.

-

Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of 200-500 cpm/pmol).

-

Incubate the reaction at 30°C for 10-30 minutes, ensuring the reaction stays within the linear range.

-

Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.

-

Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for 2 minutes to dry the paper.

-

Transfer the dried paper squares to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.[2][4]

Workflow for In Vitro PKA Kinase Assay

Caption: Workflow for a radioactive in vitro PKA kinase assay.

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol assesses PKA activation in intact cells by measuring the phosphorylation of a known downstream substrate, such as CREB at Serine 133.

Materials:

-

Cultured cells

-

8-CPT-cAMP

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody (e.g., rabbit anti-phospho-CREB Ser133)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. If necessary, serum-starve cells for 4-6 hours to reduce basal kinase activity. Treat cells with the desired concentration of 8-CPT-cAMP (e.g., 100 µM) for the desired time (e.g., 15-30 minutes). Include an untreated vehicle control.[5]

-

Cell Lysis: Place the culture dish on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[5]

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[5]

-

Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and perform electrophoresis.[5]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[5]

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) diluted in blocking buffer, typically overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.[5]

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to a loading control (e.g., total CREB or β-actin).[5]

Live-Cell Imaging of PKA Activity using a FRET Biosensor

This method allows for the real-time visualization of PKA activity dynamics in living cells using a genetically encoded FRET-based biosensor, such as AKAR (A-Kinase Activity Reporter).

Materials:

-

Cultured cells (e.g., HEK293T)

-

Transfection reagent

-

Imaging medium (e.g., PBS with calcium)

-

8-CPT-cAMP

-

Fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for CFP/YFP or other pairs)

Protocol:

-

Cell Seeding and Transfection: Plate cells on glass-bottom imaging dishes. Transfect the cells with the FRET biosensor plasmid according to the manufacturer's protocol and allow 24-48 hours for expression.

-

Imaging Setup: Replace the culture medium with imaging medium. Place the dish on the microscope stage, maintaining cells at 37°C.

-

Baseline Acquisition: Acquire baseline images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels. A typical acquisition setting is 200 milliseconds of exposure in each channel every 20-30 seconds.[6]

-

Stimulation: Add 8-CPT-cAMP to the imaging dish at the desired final concentration (e.g., 100 µM) and continue acquiring images to monitor the change in the FRET ratio over time.

-

Data Analysis: Calculate the ratio of FRET emission to donor emission (e.g., YFP/CFP) for each time point in a region of interest within the cell. An increase in PKA activity typically leads to a change (increase or decrease, depending on the sensor design) in the FRET ratio. Normalize the ratio to the baseline before stimulation to represent the fold change in PKA activity.

Conclusion

8-CPT-cAMP remains a valuable and effective tool for the direct activation of PKA in a variety of experimental contexts. Its cell-permeability allows for straightforward application in cell culture models to probe PKA-dependent signaling events. However, researchers and drug development professionals must consider its potential off-target effects on Epac and PDEs. For studies requiring high specificity for PKA, the use of more selective analogs like Sp-8-CPT-cAMPS, in conjunction with appropriate pharmacological inhibitors and controls, is recommended for the unambiguous interpretation of results. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for the effective design and execution of experiments investigating the crucial role of PKA in cellular physiology and disease.

References

- 1. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

8-CPT-cAMP: An In-Depth Technical Guide to a Selective Activator of Epac

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP) as a tool for the selective activation of Exchange protein directly activated by cAMP (Epac). While 8-CPT-cAMP has been instrumental in delineating Epac-mediated signaling pathways, it is crucial for researchers to understand its full pharmacological profile, including its activity towards Protein Kinase A (PKA). This document details the mechanism of action, presents quantitative data on its activity and selectivity, provides detailed experimental protocols for its use, and visualizes key signaling pathways and experimental workflows. Particular attention is given to the more selective Epac activator, 8-pCPT-2'-O-Me-cAMP, to enable researchers to make informed decisions in their experimental designs.

Introduction: The Role of cAMP and its Effectors

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a myriad of physiological processes. Its primary intracellular effectors are Protein Kinase A (PKA) and the more recently discovered Exchange protein directly activated by cAMP (Epac), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factor (cAMP-GEF). While PKA is a serine/threonine kinase, Epac functions as a guanine nucleotide exchange factor (GEF) for the small G-proteins Rap1 and Rap2. The discovery of Epac has unveiled PKA-independent pathways in cAMP signaling, necessitating the development of pharmacological tools to dissect the distinct roles of these two key effectors. 8-CPT-cAMP has emerged as a valuable, albeit not perfectly selective, tool in this endeavor.

8-CPT-cAMP: Mechanism of Action and Selectivity

8-CPT-cAMP is a membrane-permeable analog of cAMP. The substitution at the 8-position with a chlorophenylthio group enhances its lipophilicity and influences its binding to the cyclic nucleotide-binding (CNB) domains of Epac and PKA.

Upon entering the cell, 8-CPT-cAMP binds to the CNB domain of Epac, inducing a conformational change that relieves the autoinhibition of its GEF domain. This allows Epac to catalyze the exchange of GDP for GTP on Rap1 and Rap2, leading to their activation and the initiation of downstream signaling cascades.

While 8-CPT-cAMP does activate Epac, it is also a potent activator of PKA.[1][2] This lack of absolute selectivity is a critical consideration for researchers. For experiments requiring the specific activation of Epac without confounding PKA-mediated effects, the use of the derivative 8-pCPT-2'-O-Me-cAMP is strongly recommended. The additional 2'-O-methyl group on the ribose sterically hinders binding to the PKA CNB domain, conferring significantly higher selectivity for Epac.[3]

Quantitative Data: A Comparative Look at cAMP Analogs

The following tables summarize the available quantitative data for 8-CPT-cAMP and the more Epac-selective analog, 8-pCPT-2'-O-Me-cAMP. It is important to note that direct comparative studies under identical conditions are limited, and values are compiled from various sources.

Table 1: Activation of Epac Isoforms

| Compound | Target | Parameter | Value | Reference(s) |

| 8-pCPT-cAMP | Epac1 | - | Preferentially activates over Epac2 | [4] |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | ~2.2 µM | [3][5] |

| 8-pCPT-2'-O-Me-cAMP | Epac2 | EC50 | ~5.2 µM | [5] |

| cAMP | Epac1 | EC50 | ~30 µM | [3] |

Table 2: Activation of PKA Isoforms

| Compound | Target | Parameter | Value | Reference(s) |

| 8-CPT-cAMP | PKA Type I & II | - | Potent activator | [6][7] |

| 8-pCPT-2'-O-Me-cAMP | PKA | - | Weak activator | [3] |

Table 3: Selectivity Profile

| Compound | Selectivity | Fold Preference | Reference(s) |

| 8-pCPT-cAMP | Epac1 over Epac2 | - | [4] |

| 8-pCPT-cAMP | PKA vs Epac | Non-selective | [1][8] |

| 8-pCPT-2'-O-Me-cAMP | Epac over PKA | High | [3][9] |

Signaling Pathways and Experimental Logic

To visually represent the molecular interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers. Optimization for specific cell types and experimental conditions is recommended.

In Vitro Epac Guanine Nucleotide Exchange Factor (GEF) Assay (Fluorescence-based)

This assay measures the ability of Epac to catalyze the exchange of a fluorescently labeled GDP analog (e.g., MANT-GDP) for unlabeled GTP on Rap1.

Materials:

-

Purified recombinant Epac protein (full-length or catalytic domain)

-

Purified recombinant Rap1b protein

-

MANT-GDP (N-methylanthraniloyl-GDP)

-

GTP solution (100 mM)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm)

Procedure:

-

Prepare Rap1-MANT-GDP complex:

-

In a microcentrifuge tube, mix Rap1b with a 2-fold molar excess of MANT-GDP in assay buffer.

-

Incubate on ice for 30 minutes to allow for complex formation.

-

Remove unbound MANT-GDP by passing the mixture through a desalting column (e.g., G-25) pre-equilibrated with assay buffer.

-

-

Set up the reaction:

-

In the 96-well plate, add assay buffer to a final volume of 100 µL.

-

Add the Rap1-MANT-GDP complex to a final concentration of 100-200 nM.

-

Add purified Epac protein to a final concentration of 10-50 nM.

-

Add varying concentrations of 8-CPT-cAMP or other activators. Include a no-activator control.

-

-

Initiate the exchange reaction:

-

Start the measurement of fluorescence in the plate reader.

-

After establishing a baseline reading for a few cycles, add GTP to a final concentration of 100 µM to all wells to initiate the exchange reaction.

-

-

Data Acquisition and Analysis:

-

Monitor the decrease in fluorescence over time as MANT-GDP is displaced by GTP.

-

The initial rate of fluorescence decay is proportional to the GEF activity of Epac.

-

Plot the initial rates against the concentration of the activator to determine the EC50 value.

-

PKA Kinase Activity Assay (Radiolabeled ATP Filter Binding)

This classic assay measures the transfer of ³²P from [γ-³²P]ATP to a specific PKA substrate peptide (e.g., Kemptide).

Materials:

-

Purified PKA catalytic subunit or cell lysate containing PKA

-

PKA substrate peptide (e.g., L-R-R-A-S-L-G, Kemptide)

-

[γ-³²P]ATP

-

Kinase Assay Buffer: 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol

-

ATP solution (10 mM)

-

Phosphocellulose paper (e.g., P81)

-

75 mM Phosphoric acid

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture:

-

In a microcentrifuge tube on ice, prepare a master mix containing kinase assay buffer, PKA substrate peptide (final concentration ~100 µM), and the desired concentration of 8-CPT-cAMP or other activators.

-

-

Initiate the kinase reaction:

-

Add the PKA enzyme source (purified enzyme or lysate) to the reaction mixture.

-

Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final ATP concentration ~100 µM, with a specific activity of ~200-500 cpm/pmol).

-

Incubate at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay.

-

-

Stop the reaction and spot onto filter paper:

-

Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a labeled phosphocellulose paper square.

-

-

Wash the filter papers:

-

Immediately immerse the filter papers in a beaker containing 75 mM phosphoric acid.

-

Wash the papers three times for 5-10 minutes each with gentle agitation in fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) to dry the papers.

-

-

Quantify radioactivity:

-

Place the dried filter papers into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The amount of incorporated ³²P is proportional to the PKA activity.

-

Rap1 Activation Pulldown Assay

This assay measures the amount of active, GTP-bound Rap1 in cell lysates.

Materials:

-

RalGDS-RBD (Rap-binding domain of RalGDS) fused to GST and immobilized on glutathione-agarose beads.

-

Cell lysis buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 10 mM MgCl₂, protease and phosphatase inhibitor cocktails.

-

Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂, protease and phosphatase inhibitors.

-

SDS-PAGE sample buffer.

-

Primary antibody against Rap1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Procedure:

-

Cell treatment and lysis:

-

Culture cells to the desired confluency and treat with 8-CPT-cAMP or other stimuli for the desired time.

-

Place the culture dish on ice, aspirate the medium, and wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pulldown of active Rap1:

-

Determine the protein concentration of the supernatant.

-

Incubate 500 µg to 1 mg of protein lysate with GST-RalGDS-RBD agarose (B213101) beads (typically 20-30 µg of fusion protein) for 1 hour at 4°C with gentle rotation.

-

Collect the beads by centrifugation (e.g., 500 x g for 2 minutes).

-

Wash the beads three times with ice-cold wash buffer.

-

-

Western Blot Analysis:

-

After the final wash, aspirate the supernatant completely and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against Rap1.

-

Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.

-

Also, load a small fraction of the total cell lysate ("input") to show the total amount of Rap1 in each sample.

-

Conclusion

8-CPT-cAMP is a valuable pharmacological tool for studying Epac-mediated signaling. However, its significant activity towards PKA necessitates careful experimental design and interpretation of results. For studies requiring the specific and selective activation of Epac, the use of 8-pCPT-2'-O-Me-cAMP is highly recommended. By understanding the distinct pharmacological profiles of these compounds and employing appropriate experimental controls and assays, researchers can effectively dissect the complex and multifaceted roles of cAMP signaling in cellular physiology and disease. This guide provides the foundational knowledge and detailed protocols to empower researchers in their exploration of the Epac signaling pathway.

References

- 1. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

The Lipophilic Character and Cellular Entry of 8-CPT-cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP), a widely used cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). We explore the physicochemical properties that govern its efficacy in cellular systems, specifically its lipophilicity and cell membrane permeability. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and workflows to support robust experimental design and data interpretation.

The Physicochemical Advantage: Lipophilicity and Permeability

The utility of 8-CPT-cAMP as a research tool hinges on its ability to efficiently cross the cell membrane and activate intracellular targets. This is a significant advantage over native cAMP, which is membrane-impermeant. The enhanced lipophilicity and cell permeability of 8-CPT-cAMP are conferred by the addition of a chlorophenylthio group at the 8-position of the adenine (B156593) ring.[1][2] This modification increases the molecule's nonpolar character, facilitating its passive diffusion across the lipid bilayer of the cell membrane.[1]

Lipophilicity

Cell Permeability

The practical measure of a compound's ability to enter a cell is its permeability coefficient. Studies have demonstrated that 8-CPT-cAMP is effectively cell-permeable. One report indicates that the cellular permeability of 8-CPT-cAMP is approximately 20%.[5] This means that treating cells with an extracellular concentration of 100 µM 8-CPT-cAMP can result in an intracellular concentration of about 20 µM, which is within the physiological range of endogenous cAMP levels after Gs-coupled receptor stimulation.[5]

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative parameters associated with 8-CPT-cAMP, including its permeability, kinase activation, and phosphodiesterase inhibition profile.

Table 1: Permeability and Lipophilicity-Related Data for cAMP Analogs

| Compound | Parameter | Value | Cell Type / Method | Source |

| 8-CPT-cAMP | Cellular Permeability | ~20% | Not specified | [5] |

| 8-pCPT-cGMP | log Kw | 2.52 | Chromatographic | [5] |

| 8-Br-cGMP | log Kw | 1.17 | Chromatographic | [5] |

| 8-Br-cAMP | log Kw | 1.35 | Chromatographic | [5] |

Note: log Kw is a measure of lipophilicity determined by chromatography.

Table 2: Biological Activity of 8-CPT-cAMP

| Parameter | Target | Value | Notes | Source |

| Ka | PKA | 0.05 µM | Activation constant | [6] |

| Ka | PKG | 0.11 µM | Activation constant | [6] |

| IC50 | PDE VA | 0.9 µM | Potent inhibitor | [6] |

| IC50 | PDE III | 24 µM | Inhibitor | [6] |

| IC50 | PDE IV | 25 µM | Inhibitor | [6] |

Mechanism of Action: Key Signaling Pathways

Once inside the cell, 8-CPT-cAMP mimics endogenous cAMP by activating its primary downstream effectors: cAMP-dependent Protein Kinase (PKA) and Exchange protein directly activated by cAMP (Epac).[7] This makes it a non-selective activator, a crucial consideration in experimental design.

PKA Activation Pathway

The canonical PKA pathway is initiated when 8-CPT-cAMP binds to the two regulatory (R) subunits of the inactive PKA holoenzyme. This binding induces a conformational change, causing the dissociation of the active catalytic (C) subunits.[8] These freed C subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, a key one being the transcription factor cAMP response element-binding protein (CREB).[1][9]

Epac Activation Pathway

In addition to PKA, 8-CPT-cAMP activates Epac proteins (Epac1 and Epac2), which function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[7][10] Upon binding of 8-CPT-cAMP, Epac undergoes a conformational change that allows it to bind to and activate Rap1 by promoting the exchange of GDP for GTP. Activated Rap1-GTP then engages various downstream effectors to influence processes like cell adhesion and proliferation.[11]

Experimental Protocols

Accurate determination of lipophilicity and cell permeability is fundamental to understanding and applying compounds like 8-CPT-cAMP. Below are generalized protocols for key assays.

Protocol for Lipophilicity Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[12][13] It directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.

Objective: To determine the n-octanol/water partition coefficient (LogP) of 8-CPT-cAMP.

Materials:

-

8-CPT-cAMP

-

n-Octanol (pre-saturated with water)

-

Purified water or buffer (e.g., PBS, pH 7.4), pre-saturated with n-octanol

-

Glass flasks or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours at a controlled temperature (e.g., 25°C). Allow the phases to separate completely. This ensures that each solvent is saturated with the other before the experiment begins.

-

Compound Preparation: Prepare a stock solution of 8-CPT-cAMP in the aqueous phase. The concentration should be low enough to avoid saturation in either phase and high enough for accurate analytical detection.

-

Partitioning: a. Add a precise volume of the pre-saturated n-octanol and the 8-CPT-cAMP aqueous solution to a flask (e.g., in a 1:1 volume ratio). b. Seal the flask and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[14]

-

Phase Separation: a. After shaking, allow the mixture to stand undisturbed until the two phases have clearly separated. b. To ensure complete separation, especially if an emulsion has formed, centrifuge the flasks at a moderate speed.[15]

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer, taking care not to disturb the interface.

-

Quantification: a. Analyze the concentration of 8-CPT-cAMP in each aliquot using a validated analytical method (e.g., HPLC-UV). b. Prepare a calibration curve to accurately determine the concentrations.

-

Calculation: a. The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous b. The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Protocol for Cell Permeability Measurement (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive membrane permeability.[16][17] It measures the diffusion of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, to an acceptor compartment.

Objective: To determine the apparent permeability coefficient (Papp) of 8-CPT-cAMP.

Materials:

-

96-well PAMPA plate system (hydrophobic PVDF filter donor plate and a matching acceptor plate)

-

Artificial membrane lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

-

8-CPT-cAMP stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Plate shaker

-

Plate reader or LC-MS for quantification

Procedure:

-

Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer that forms the artificial membrane.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer. Some protocols may include a small percentage of a solubilizing agent like DMSO to create a "sink" condition.

-

Donor Plate Preparation: a. Prepare the dosing solution by diluting the 8-CPT-cAMP stock solution in buffer to the final desired concentration (e.g., 100 µM). b. Add the dosing solution to the wells of the lipid-coated donor plate.

-

Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate this assembly at a controlled temperature (e.g., room temperature) for a defined period (e.g., 5 to 18 hours) with gentle shaking.[16][18]

-

Sample Analysis: a. After incubation, separate the plates. b. Determine the concentration of 8-CPT-cAMP in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[17] It is also necessary to determine the initial concentration of the dosing solution.

-

Calculation: a. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, and [Drug]equilibrium is the concentration if the drug were allowed to freely diffuse to equilibrium. Simplified formulas are often used.[18]

Conclusion

8-CPT-cAMP serves as an invaluable tool for interrogating cAMP-mediated signaling pathways. Its efficacy is rooted in its synthetically enhanced lipophilicity, which grants it excellent cell membrane permeability. This allows for the reliable activation of intracellular targets like PKA and Epac in intact cell systems. A thorough understanding of its physicochemical properties, coupled with robust experimental methodologies for their quantification, is essential for the accurate design and interpretation of studies in cell biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. biolog.de [biolog.de]

- 3. 8-CPT-cAMP BIOLOG Life Science Institute [biolog.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. benchchem.com [benchchem.com]

- 9. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cAMP-activated GTP exchange factor, Epac1 Upregulates Plasma Membrane and Nuclear Akt Kinase Activities in 8-CPT-2-O-Me-cAMP-Stimulated Macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. youtube.com [youtube.com]

- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 18. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Structural and Functional Divergence of 8-CPT-cAMP and cAMP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP), and its synthetic analog, 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP). We delve into how these structural distinctions translate into significant functional disparities, particularly concerning their interaction with the primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This guide provides quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Structural Differences: The Impact of the 8-Position Substitution

The fundamental structural divergence between cAMP and 8-CPT-cAMP lies at the 8th position of the adenine (B156593) nucleobase. In its native form, cAMP possesses a hydrogen atom at this position. In contrast, 8-CPT-cAMP features a bulky and lipophilic 4-chlorophenylthio group. This single modification profoundly alters the molecule's physicochemical properties and its interaction with target proteins.

Key Structural Modifications of 8-CPT-cAMP:

-

8-position Substitution: The addition of the 4-chlorophenylthio group increases the molecule's size and alters its electronic distribution.

-

Increased Lipophilicity: This bulky, nonpolar addition significantly enhances the lipophilicity of 8-CPT-cAMP compared to the more polar cAMP. This property facilitates its passive diffusion across cell membranes, making it a valuable tool for studying cAMP signaling in intact cells.

Functional Consequences: Differential Activation of PKA and Epac

The structural alterations in 8-CPT-cAMP directly influence its binding affinity and activation efficacy for the two major downstream effectors of cAMP: PKA and Epac. While cAMP activates both PKA and Epac, 8-CPT-cAMP exhibits a degree of selectivity, a crucial feature for dissecting the distinct roles of these two signaling branches.[1]

Protein Kinase A (PKA): PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[2] 8-CPT-cAMP is a potent activator of PKA.[3]

Exchange protein directly activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4] Upon cAMP binding, Epac undergoes a conformational change that unmasks its GEF activity. 8-CPT-cAMP is also capable of activating Epac.[3]

The ability of 8-CPT-cAMP to activate both pathways, albeit with some reported selectivity for PKA in certain contexts, makes it a useful tool for studying the general effects of elevated cAMP signaling. However, for specifically isolating PKA or Epac pathways, more selective analogs are often employed. For instance, Sp-8-CPT-cAMPS shows high selectivity for PKA, while 8-pCPT-2'-O-Me-cAMP is a well-established selective activator of Epac.[5][6]

Quantitative Data Summary